2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-methylanilino)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-5-7-13(8-6-12)15-11-14(17)16-9-3-2-4-10-16/h5-8,15H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKDNIRTICZYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 4-methylphenylamine with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Hydrogen Bonding: The hydroxyimino derivative’s additional -NOH group increases hydrogen-bonding capacity, which may improve target binding in biological systems .
- Stability : Most analogs require storage at low temperatures (e.g., +4°C), suggesting sensitivity to thermal degradation .
Biological Activity
Introduction
2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one, also known as a piperidine derivative, is a compound with significant biological activity. This article explores its pharmacological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant case studies and research findings.
The molecular formula of this compound is C14H20N2O, with a molecular weight of 232.32 g/mol. The compound features a piperidine ring which is known for its versatile reactivity in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 2-(4-methylanilino)-1-piperidin-1-ylethanone |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. A study on piperidine derivatives found that certain modifications enhance their effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from to mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Antifungal Activity
In addition to antibacterial properties, the compound has been investigated for antifungal activity. Similar piperidine derivatives have shown effectiveness against fungi such as Candida albicans:
- Compounds in this category displayed MIC values between to mg/mL against C. albicans, suggesting moderate antifungal efficacy .
Anticancer Potential
The anticancer properties of this compound are under preliminary investigation. Research into related compounds suggests that they may influence cell cycle regulation and apoptosis in cancer cells:
- For instance, studies have reported that certain piperidine derivatives can inhibit key cell cycle regulators, leading to G1/S phase arrest in cancer cells . This mechanism indicates potential for therapeutic applications in oncology.
The biological activity of this compound likely involves interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and leading to biological effects.
- Signaling Pathways : It may also influence critical signaling pathways involved in cell survival and proliferation, particularly in cancer cells .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 2-[(4-Methylphenyl)amino]-... | Staphylococcus aureus | 0.0039 |
| 2-[(4-Methylphenyl)amino]-... | Escherichia coli | 0.025 |
| Piperidine Derivative X | Candida albicans | 3.125 |
This table illustrates the antimicrobial potential and highlights the effectiveness of these compounds against significant pathogens.
Anticancer Research Findings
Recent findings indicate that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized for higher yields?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting 4-methylphenylamine with a piperidine-substituted ethanone precursor under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like triethylamine or DMAP may enhance reaction efficiency. Yield optimization (e.g., 81% as reported in one protocol) requires controlling temperature, stoichiometry, and purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Key techniques include:
- IR spectroscopy to confirm carbonyl (C=O, ~1675 cm⁻¹) and amine (NH, ~3361 cm⁻¹) functional groups.
- LC-MS (ESI) for molecular weight verification (e.g., observed [M-H]⁻ ion at m/z 318) and purity assessment.
- ¹H/¹³C NMR to resolve structural details, such as piperidine ring protons and aromatic substituents.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Refer to safety data sheets (SDS) for hazards (e.g., irritancy, flammability). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store at room temperature, away from moisture and oxidizers. Emergency procedures include rinsing exposed areas with water and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?
- Conduct comparative studies using standardized assays (e.g., kinase inhibition or receptor binding). Control variables like solvent, concentration, and cell lines. Structural differences, such as substituent position (e.g., pyridine vs. piperidine rings in analogs), may explain activity variations. Computational docking studies can predict binding affinities to identify critical interactions .
Q. What strategies are recommended for resolving contradictions in spectroscopic data during characterization?
- If IR and LC-MS data conflict (e.g., unexpected peaks), verify sample purity via HPLC. Consider isotopic patterns in MS to rule out impurities. Re-run NMR under optimized conditions (e.g., higher field strength or deuterated solvents). Collaborate with analytical chemistry experts to validate interpretations .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Assay selection : Use enzymatic assays (e.g., ADP-Glo™) with recombinant kinases.
- Dose-response curves : Test a range of concentrations (e.g., 1 nM–100 µM) to determine IC₅₀ values.
- Selectivity profiling : Screen against a kinase panel to identify off-target effects.
- Cellular validation : Measure phosphorylation levels in relevant cell lines via Western blot .
Q. What computational methods are suitable for predicting the compound’s metabolic stability and toxicity?
- Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic pathways (e.g., CYP450 interactions). Molecular dynamics simulations can model interactions with metabolic enzymes. Validate predictions with in vitro hepatocyte assays or microsomal stability tests .
Q. How should researchers approach scaling up synthesis while maintaining purity and yield?
- Optimize batch reactions in a stepwise manner, monitoring parameters like mixing efficiency and heat dissipation. Consider continuous-flow chemistry for improved control. Implement inline analytics (e.g., PAT tools) for real-time purity assessment. Purification via preparative HPLC or fractional crystallization may be necessary at larger scales .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
